N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide
Overview
Description
N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide is a chemical compound with the molecular formula C11H13NO4S2 and a molecular weight of 287.36 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide typically involves the reaction of thiophene derivatives with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfonamide group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfone and substituted thiophene derivatives, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the study .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide include other thiophene derivatives and sulfonamides, such as:
- N-Benzyl-2,5-dihydrothiophene-3-sulfonamide
- N-Benzyl-1,1-dioxo-2,5-dihydrothiophene-3-carboxamide
- N-Benzyl-1,1-dioxo-2,5-dihydrothiophene-3-sulfonic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzyl group and the sulfonamide functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-benzyl-1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-17(14)7-6-11(9-17)18(15,16)12-8-10-4-2-1-3-5-10/h1-6,12H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMQGLBUACLMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166478 | |
Record name | 3-Thiophenesulfonamide, 2,5-dihydro-N-(phenylmethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-04-9 | |
Record name | 3-Thiophenesulfonamide, 2,5-dihydro-N-(phenylmethyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenesulfonamide, 2,5-dihydro-N-(phenylmethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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